MagnesiuM Phenoxyacetate Dihydrate

Overview

Description

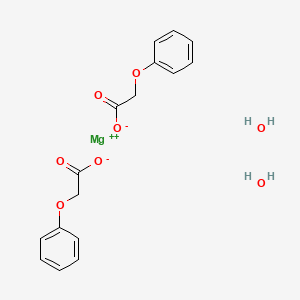

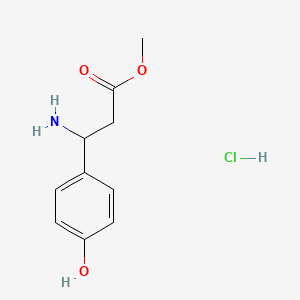

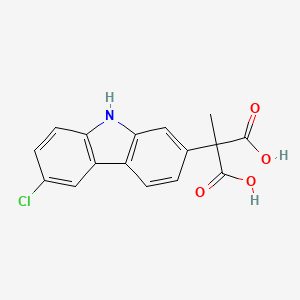

Magnesium Phenoxyacetate Dihydrate is a compound with the molecular formula C16H14MgO6·2H2O and a molecular weight of 362.62 . It is a solid substance at 20°C and should be stored under inert gas . It is also hygroscopic, meaning it absorbs moisture from the air .

Molecular Structure Analysis

The InChI code for Magnesium Phenoxyacetate Dihydrate is1S/2C8H8O3.Mg.2H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;/h2*1-5H,6H2,(H,9,10);;2*1H2/q;;+2;;/p-2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Magnesium Phenoxyacetate Dihydrate is a solid substance at 20°C . and is hygroscopic . It should be stored under inert gas .Scientific Research Applications

Medicine

Magnesium Phenoxyacetate Dihydrate: in medicine is primarily explored for its potential benefits in treating magnesium deficiency-related conditions. Magnesium plays a crucial role in over 300 enzymatic reactions, including energy metabolism and nucleic acid synthesis . It’s also involved in muscle contraction, neuronal activity, and neurotransmitter release. The compound could be used to develop supplements or treatments aimed at counteracting hypomagnesemia, a condition linked to chronic diseases .

Agriculture

In agriculture, Magnesium Phenoxyacetate Dihydrate could be utilized to address magnesium deficiency in soils, which is a common limiting factor for crop production . Its application as a fertilizer can improve crop yield and quality by enhancing photosynthesis and nutrient uptake in plants.

Material Science

The applications in material science could involve the use of Magnesium Phenoxyacetate Dihydrate as a precursor for synthesizing magnesium-containing compounds. These compounds can be used in the development of new materials with specific properties, such as biodegradability or enhanced strength .

Environmental Science

In environmental science, Magnesium Phenoxyacetate Dihydrate might be researched for its role in the biodegradation of phenoxy acids in aquatic environments. These compounds are highly mobile and can be transported to surface and groundwater, affecting ecosystems . Understanding their behavior and transformation can lead to improved water treatment methods.

Biochemistry

In biochemistry, the focus on Magnesium Phenoxyacetate Dihydrate could be related to its role in the coordination chemistry of bio-relevant magnesium complexes. These complexes are essential for various biological processes, including the synthesis of DNA, RNA, and the antioxidant glutathione .

Pharmacology

Pharmacologically, Magnesium Phenoxyacetate Dihydrate could be investigated for its therapeutic potential. Magnesium has been used to relieve headaches and is recommended in several national and international guidelines for headache relief . Research into its pharmacokinetics and pharmacodynamics could lead to new drug formulations.

Mechanism of Action

Safety and Hazards

Magnesium Phenoxyacetate Dihydrate should be handled with suitable protective equipment. It should be stored in a cool and dark place, away from incompatible materials such as oxidizing agents . It is also important to prevent the dispersion of dust and to wash hands and face thoroughly after handling .

Future Directions

properties

IUPAC Name |

magnesium;2-phenoxyacetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Mg.2H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;/h2*1-5H,6H2,(H,9,10);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFUWLZNYAQKL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743095 | |

| Record name | Magnesium phenoxyacetate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MagnesiuM Phenoxyacetate Dihydrate | |

CAS RN |

76172-73-1 | |

| Record name | Magnesium phenoxyacetate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)

![N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester](/img/structure/B1427407.png)

![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)